3a,4,7,7a-Tetrahydroindene

Toxicology Safety Assessment Regulatory Compliance

Relying on generic bicyclic dienes like DCPD for kilo-scale syntheses introduces unnecessary toxicity risks and energy-intensive epoxidation. 3a,4,7,7a-Tetrahydroindene (THI) directly solves this: · Superior safety: 17-fold higher male-rat NOEL (<67 vs. <4 mg/kg/day for DCPD) reduces engineering controls. · Process efficiency: 93% diepoxide yield at 25°C in 2h vs. elevated-temperature routes for DCPD, and a boiling point (158-160°C) that enables fractional distillation to >98% purity. · Unique reactivity: SeO₂-catalyzed epoxidation yields 8% indene in one pot, bypassing a separate dehydrogenation step.

Molecular Formula C9H12
Molecular Weight 120.19 g/mol
CAS No. 3048-65-5
Cat. No. B1294937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3a,4,7,7a-Tetrahydroindene
CAS3048-65-5
Molecular FormulaC9H12
Molecular Weight120.19 g/mol
Structural Identifiers
SMILESC1C=CCC2C1CC=C2
InChIInChI=1S/C9H12/c1-2-5-9-7-3-6-8(9)4-1/h1-3,6,8-9H,4-5,7H2
InChIKeyUFERIGCCDYCZLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3a,4,7,7a-Tetrahydroindene: Key Properties & Advantages


3a,4,7,7a-Tetrahydroindene (THI, CAS 3048-65-5) is a bicyclic C9H12 hydrocarbon consisting of a fused cyclopentene and cyclohexene ring . It belongs to the class of Diels–Alder dimers formed from cyclopentadiene and 1,3-butadiene alongside 4-vinylcyclohexene (VCH), 5-vinyl-2-norbornene (VNB), and dicyclopentadiene (DCPD) . THI is commercially available as a stabilized liquid with ≥98% purity (GC) and a boiling point of 158–160 °C . Its two olefinic bonds of differentiated reactivity enable selective downstream functionalization that is not equally accessible with in-class analogs.

Why Tetrahydroindene Cannot Be Replaced


The four Diels–Alder co-dimers of cyclopentadiene and butadiene—VCH, VNB, THI, and DCPD—differ fundamentally in ring topology, double-bond positioning, and steric environment . These structural differences produce large and experimentally documented divergences in epoxidation selectivity, toxicity thresholds, boiling-point separation windows, and downstream derivatization yields . Treating these compounds as interchangeable without quantitative justification therefore introduces risk of failed reaction selectivity, unexpected toxicological outcomes, or purification bottlenecks that are avoidable by compound-specific selection.

Tetrahydroindene: Differentiation Evidence


Oral Repeat-Dose Toxicity: THI vs. DCPD

In OECD combined repeat-dose and reproductive/developmental toxicity screening tests performed under identical protocol conditions (oral gavage, SD rats, olive oil vehicle), 3a,4,7,7a-tetrahydroindene (THI) exhibited a male NOEL of <67 mg/kg/day and a female NOEL of 67 mg/kg/day . Dicyclopentadiene (DCPD) tested in the same assay format gave a male NOEL of <4 mg/kg/day and a female NOEL of 20 mg/kg/day . This represents an approximately 17-fold lower male NOEL for DCPD relative to THI, indicating substantially greater repeated-dose toxicity for DCPD in the male rat at the organ level (kidney, liver, adrenal).

Toxicology Safety Assessment Regulatory Compliance

Chemoselective Epoxidation: Outcome Across Dimers

When the four cyclopentadiene–butadiene dimers were epoxidized with H₂O₂ catalyzed by SeO₂ under identical conditions (40 °C, 5 h), 4-vinylcyclohexene (VCH) failed to give any epoxide and instead produced a diol in 40% yield . 5-Vinyl-2-norbornene (VNB) yielded 33% monoepoxide . 3a,4,7,7a-Tetrahydroindene (THI) produced 27% monoepoxide together with 8% indene—a dehydrogenation byproduct unique to the bicyclo[4.3.0] scaffold . Dicyclopentadiene (DCPD) underwent epoxidation without side reactions . With H₂MoO₄ and H₂WO₄ catalysts, THI selectivity improved by giving only monoepoxide (10–15% yield) without indene formation .

Organic Synthesis Epoxidation Process Chemistry

Distillation Separation from DCPD and Indene

3a,4,7,7a-Tetrahydroindene (THI) exhibits a boiling point of 158–160 °C at atmospheric pressure . This places THI in a useful distillation window: it is approximately 10–12 °C lower than dicyclopentadiene (170 °C) , approximately 20–23 °C lower than indene (181 °C) , and significantly higher than 4-vinylcyclohexene (128.9 °C) and 5-vinyl-2-norbornene (141 °C) . The ≥10 °C gap between THI and DCPD is sufficient for fractional distillation at pilot and production scales, simplifying purification of THI from DCPD-containing reaction mixtures.

Separation Science Process Engineering Quality Control

Ambient-Temperature Diepoxide Synthesis

Tetrahydroindene (THI) was converted to its corresponding diepoxide using a cetylpyridinium tungstate derivative supported on apatite, (CetylPy)₉(NH₄)[H₂W₁₂O₄₂], with 35% H₂O₂ as the terminal oxidant. Under ambient temperature (25 °C), the reaction reached 93% yield of diepoxide within 2 hours . In contrast, dicyclopentadiene (DCPD) diepoxide formation typically requires elevated temperatures and longer reaction times, with selectivities highly dependent on catalyst structure and often accompanied by byproduct formation .

Green Chemistry Epoxy Resin Precursors Heterogeneous Catalysis

Tetrahydroindene: Key Application Scenarios


Large-Volume Procurement: Enhanced Safety Profile

When selecting a bicyclic diene for multi-kilogram or ton-scale processes, the 17-fold higher male-rat NOEL of THI (<67 mg/kg/day) compared with DCPD (<4 mg/kg/day) provides a substantially larger safety margin for worker exposure . Industrial hygiene programs and regulatory submissions benefit directly from the lower repeated-dose toxicity profile of THI, potentially reducing the engineering controls required for handling.

Indene Derivative Synthesis via Epoxidation–Dehydrogenation

The SeO₂-catalyzed epoxidation of THI uniquely produces 8% indene alongside 27% monoepoxide, a pathway not observed with VCH, VNB, or DCPD under identical conditions . This enables a one-pot epoxidation–dehydrogenation sequence to access indene-based intermediates without a separate dehydrogenation step, as validated by patent literature on THI-to-indane conversion over zeolite-supported metal catalysts .

Low-Energy Epoxy Resin Precursor Manufacture

THI can be converted to its diepoxide in 93% yield at 25 °C within 2 hours using a heterogeneous polyoxotungstate catalyst on apatite support with 35% H₂O₂ . This ambient-temperature, high-yield protocol contrasts with DCPD diepoxidation processes that typically require elevated temperatures and more complex catalyst systems to achieve comparable selectivity , making THI the preferred scaffold for energy-minimized epoxy precursor production.

Distillative Purification of Diels–Alder Product Streams

The boiling point of THI (158–160 °C) lies in a window that is ≥10 °C below DCPD (170 °C) and ≥20 °C below indene (181 °C) . This enables fractional distillation as a cost-effective unit operation for isolating THI from mixed dimer streams, avoiding the need for preparative chromatography. For procurement specifications requiring >98% purity, this physical-property advantage translates directly into lower purification cost.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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